[(Z)-[1-[(2,6-Dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate
Overview
Description
[(Z)-[1-[(2,6-Dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
Chemistry
In chemistry, [(Z)-[1-[(2,6-Dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound has been studied for its potential as an anti-inflammatory and antimicrobial agent. Its ability to inhibit certain enzymes and disrupt microbial cell membranes makes it a promising candidate for drug development .
Medicine
In medicine, the compound has shown potential as a therapeutic agent for the treatment of inflammatory diseases and infections. Its ability to modulate immune responses and inhibit microbial growth has been the focus of several studies .
Industry
In industry, the compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals and other compounds makes it useful in the production of catalysts and other industrial chemicals .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[1-[(2,6-Dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Dichlorophenyl Group: The 2,6-dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the indole is reacted with 2,6-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst.
Formation of the Z-Configuration: The Z-configuration of the compound can be achieved through a Wittig reaction, where the indole derivative is reacted with a phosphonium ylide to form the desired Z-alkene.
Amino Group Introduction: The amino group can be introduced via a nucleophilic substitution reaction, where the indole derivative is reacted with an amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
Oxidation: Quinonoid derivatives
Reduction: Alcohols and alkanes
Substitution: Various substituted indole derivatives
Mechanism of Action
The mechanism of action of [(Z)-[1-[(2,6-Dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate involves the inhibition of specific enzymes and the disruption of cellular processes. The compound targets enzymes involved in the inflammatory response, such as cyclooxygenase, and inhibits their activity, leading to reduced inflammation . Additionally, the compound can interact with microbial cell membranes, causing disruption and cell death .
Comparison with Similar Compounds
Similar Compounds
Diclofenac: A non-steroidal anti-inflammatory drug with a similar structure and mechanism of action.
Indomethacin: Another indole derivative with anti-inflammatory properties.
Sulindac: A non-steroidal anti-inflammatory drug with a similar mechanism of action.
Uniqueness
[(Z)-[1-[(2,6-Dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate is unique due to its specific structural features, such as the Z-configuration and the presence of the dichlorophenyl group. These features contribute to its distinct biological activities and make it a valuable compound for research and development .
Properties
IUPAC Name |
[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O3/c1-2-3-11-18(25)27-23-19-13-7-4-5-10-17(13)24(20(19)26)12-14-15(21)8-6-9-16(14)22/h4-10H,2-3,11-12H2,1H3/b23-19- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYBTBNXSSGTRC-NMWGTECJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)ON=C1C2=CC=CC=C2N(C1=O)CC3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)CC3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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